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Introduction: The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Gram-

negative bacteria presents a formidable challenge to global public health. With a diminishing

pipeline of new antibiotics, reviving older agents like colistin has become a crucial strategy.

Colistin, a polymyxin antibiotic, is often used as a last-resort treatment for infections caused by

carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter

baumannii.[1][2] However, its efficacy can be limited by emerging resistance and potential

nephrotoxicity.[3][4]

Combining colistin with other antibiotics, particularly β-lactams, is an approach being explored

to enhance antibacterial efficacy, reduce the required dosage of individual agents, and

potentially overcome resistance. These notes provide an overview of the synergistic

mechanism, quantitative data from key studies, and detailed protocols for evaluating the

efficacy of this combination therapy.

Mechanism of Synergy
The primary synergistic mechanism between colistin and β-lactams is predicated on their

distinct modes of action. Colistin acts as a cationic detergent, binding to the negatively charged

lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][5] This

interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to

membrane disorganization and increased permeability.[6] This disruption of the outer

membrane facilitates the entry of β-lactam antibiotics, which would otherwise be hindered,
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allowing them to reach their periplasmic targets—the penicillin-binding proteins (PBPs). The

inhibition of PBPs disrupts cell wall synthesis, ultimately leading to bacterial lysis and death.
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Caption: Proposed synergistic mechanism of colistin and β-lactams.
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Mechanisms of Resistance
Understanding resistance is critical for developing effective combination therapies.

Colistin Resistance: Primarily occurs through modification of the LPS, which reduces

colistin's binding affinity. This is often mediated by the addition of positively charged

molecules like phosphoethanolamine or L-aminoarabinose to the lipid A moiety of LPS.[7][8]

These modifications are regulated by two-component systems such as PmrA/PmrB and

PhoP/PhoQ, and the negative regulator mgrB.[9][10] Plasmid-mediated resistance via mcr

genes has also become a global concern.[8]

β-Lactam Resistance: The most common mechanism is the production of β-lactamase

enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. Other mechanisms

include modification of PBPs and reduced drug permeability due to porin loss.[11]
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Caption: Key signaling pathway for acquired colistin resistance.
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Data Presentation: In Vitro & Clinical Studies
The efficacy of colistin and β-lactam combinations has been evaluated extensively. In vitro

studies often show synergy, but clinical results have been more varied.

Table 1: Summary of Representative In Vitro Synergy
Studies
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Organism(s
)

β-Lactam
Partner

Synergy
Rate (%)

Additive/Ind
ifference
(%)

Antagonism
Rate (%)

Key Finding

K.

pneumoniae

(Carbapenem

-Resistant)

Meropenem 65% 35% 0%

The

combination

treatment

significantly

decreased

the MIC of

colistin.[12]

K.

pneumoniae

& E. coli

(Carbapenem

-Resistant)

Meropenem
56% (K.p),

40% (E.c)

44% (K.p),

60% (E.c)
0%

The

combination

showed a

significant

reduction in

the MIC of

colistin.[13]

A. baumannii

(Carbapenem

-Resistant)

Meropenem 68% Not specified Not specified

Synergy was

significantly

more

common in

carbapenem-

resistant

isolates

(84%)

compared to

susceptible

ones (15%).

[14]

A. baumannii

(Colistin-

Resistant)

Meropenem,

Aztreonam

Moderate

effect

Partial

Synergy/Indiff

erence

Not specified Colistin

combined

with β-

lactams

showed

moderate
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synergistic

effects

against

colistin-

resistant

strains.[15]

Table 2: Summary of Representative Clinical Studies
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Study /
Reference

Pathogen(s)
Patient
Population

Regimens
Compared

Primary
Outcome

Key
Findings

Paul et al.

(2020)[16]

XDR A.

baumannii, P.

aeruginosa,

CRE

Pneumonia

or

Bloodstream

Infections

Colistin +

Meropenem

vs. Colistin +

Placebo

28-day

Mortality

No significant

difference in

mortality

(43% vs.

37%) or

clinical

failure.

Combination

therapy was

not superior

to

monotherapy.

[16]

Dickstein et

al. (2021)[17]

Carbapenem-

Resistant

Gram-

Negatives

Severe

Infections

Colistin +

Meropenem

vs. Colistin

Monotherapy

Emergence

of Colistin

Resistance

Combination

therapy did

not reduce

the

emergence of

colistin

resistance

compared to

monotherapy

(9.9% vs.

4.7%).[17]

Garnacho-

Montero et al.

(2007)[18]

MDR A.

baumannii, P.

aeruginosa,

K.

pneumoniae

ICU Patients

with Serious

Infections

Colistin

Monotherapy

vs. Colistin +

β-lactam

Clinical &

Microbiologic

al Efficacy

No significant

difference in

clinical

improvement

(50% in both

groups), but

higher

microbiologic

al

improvement
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in the

combination

group (71.4%

vs. 33.3%).

[18]

Gutiérrez-

Gutiérrez et

al. (2017)[19]

K.

pneumoniae

(High-level

Meropenem

& Colistin

Resistance)

Bacteremia

Combination

Therapy vs.

Monotherapy

30-day

Mortality

Combination

therapy was

associated

with lower

mortality in

patients with

septic shock.

[19]

Duran-Valle

et al. (2024)

[20]

Fluoroquinolo

ne-Resistant

GNB

Bone and

Joint

Infections

Colistin + IV

β-lactam
Cure Rate

The

combination

regimen was

effective, with

a cure rate of

82%.[20]

Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This method is used to determine the in vitro interaction between two antimicrobial agents

against a specific bacterial isolate. The result is quantified by the Fractional Inhibitory

Concentration (FIC) index.
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1. Prepare Materials
- 96-well microtiter plate

- Mueller-Hinton Broth (MHB)
- Bacterial inoculum (0.5 McFarland)

- Antibiotic stock solutions

2. Prepare Antibiotic Dilutions
- Serially dilute Drug A (e.g., Colistin)

  down the columns (rows A-G).
- Serially dilute Drug B (e.g., β-lactam)

  across the rows (columns 1-10).

3. Add Bacterial Inoculum
- Add standardized bacterial suspension

  (final conc. ~5 x 10^5 CFU/mL)
  to each well.

4. Set Up Controls
- Row H: Drug A only

- Column 11: Drug B only
- Well H12: Growth control (no drug)

- Blank control (no bacteria)

5. Incubate
Incubate plate at 35-37°C

for 18-24 hours.

6. Read Results
- Visually inspect for turbidity.

- Determine the MIC of each drug alone
  and in combination (lowest concentration

  inhibiting growth).

7. Calculate FIC Index
FIC_A = MIC of Drug A (combo) / MIC of Drug A (alone)
FIC_B = MIC of Drug B (combo) / MIC of Drug B (alone)

ΣFIC = FIC_A + FIC_B

8. Interpret Results
- ΣFIC ≤ 0.5: Synergy

- 0.5 < ΣFIC ≤ 4: Additive/Indifference
- ΣFIC > 4: Antagonism

Click to download full resolution via product page

Caption: Workflow for the checkerboard synergy assay.
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Detailed Methodology:

Preparation:

Prepare stock solutions of colistin sulfate and the chosen β-lactam antibiotic in an

appropriate solvent.

Culture the bacterial isolate overnight on agar, then suspend colonies in Mueller-Hinton

Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in

each well.[14][21]

Plate Setup:

Use a 96-well microtiter plate. Dispense 50 µL of MHB into each well.[22]

Along the y-axis (e.g., rows A-G), create serial twofold dilutions of colistin sulfate.

Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of the β-lactam. The

final plate will contain a matrix of varying antibiotic concentrations.

Controls:

Drug A MIC: One row (e.g., H) should contain serial dilutions of colistin alone.

Drug B MIC: One column (e.g., 11) should contain serial dilutions of the β-lactam alone.

Growth Control: At least one well should contain only broth and the bacterial inoculum.

Sterility Control: At least one well should contain only broth.

Inoculation and Incubation:

Add 100 µL of the standardized bacterial inoculum to each well (except the sterility

control).[21]

Incubate the plate at 35°C for 18-24 hours under aerobic conditions.[14]
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Data Analysis:

After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug

alone (from the control rows/columns) and the MIC of each drug in combination (the

lowest concentration in a clear well).

Calculate the FIC Index (ΣFIC) for each combination that inhibits growth using the formula:

ΣFIC = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in

combination / MIC of Drug B alone)[22]

The lowest ΣFIC value determines the interaction.

Interpretation:[22][23]

Synergy: ΣFIC ≤ 0.5

Additive/Indifference: 0.5 < ΣFIC ≤ 4.0

Antagonism: ΣFIC > 4.0

Protocol 2: Time-Kill Assay
This dynamic assay evaluates the bactericidal or bacteriostatic activity of antimicrobial agents

over time.

Detailed Methodology:

Preparation:

Prepare a mid-logarithmic phase bacterial culture in MHB, adjusted to a starting inoculum

of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

Prepare test tubes with MHB containing the antibiotics at desired concentrations (e.g.,

0.5x MIC, 1x MIC, 2x MIC) alone and in combination. Include a growth control tube without

any antibiotic.

Procedure:
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Inoculate each tube with the prepared bacterial suspension.

Incubate all tubes at 37°C with shaking.

At specified time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each tube.

Perform serial tenfold dilutions of the aliquot in sterile saline or phosphate-buffered saline.

Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton Agar).

Data Analysis:

After 18-24 hours of incubation, count the colonies on the plates to determine the CFU/mL

at each time point.

Plot the log₁₀ CFU/mL versus time for each antibiotic condition.

Interpretation:

Synergy: A ≥2 log₁₀ decrease in CFU/mL between the combination and the most active

single agent at 24 hours.

Bactericidal activity: A ≥3 log₁₀ decrease in CFU/mL from the initial inoculum.

Indifference: A <2 log₁₀ change in CFU/mL between the combination and the most active

single agent.

Antagonism: A ≥2 log₁₀ increase in CFU/mL between the combination and the least active

single agent.

Conclusion and Future Directions
The combination of colistin sulfate and β-lactams shows consistent synergistic or additive

effects in vitro against many multidrug-resistant Gram-negative pathogens.[12][13][14] The

primary mechanism involves colistin-mediated disruption of the outer membrane, enhancing β-

lactam penetration.[6] However, clinical data remain equivocal, with some large randomized

controlled trials showing no significant benefit in overall mortality over colistin monotherapy for
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severe infections.[16][17] Conversely, other studies suggest a benefit in specific scenarios,

such as achieving microbiological cure or treating patients in septic shock.[18][19]

For researchers and drug developers, this highlights a critical gap between in vitro promise and

clinical reality. Future work should focus on:

Identifying specific patient populations, infection types (e.g., bone and joint infections[20]),

and pathogen characteristics (e.g., specific resistance mechanisms) that are most likely to

benefit from this combination therapy.

Optimizing dosing regimens to maximize synergy while minimizing toxicity.

Investigating combinations with newer β-lactam/β-lactamase inhibitors, which may offer

improved activity against carbapenemase-producing organisms.[9][24]

The protocols and data provided herein serve as a foundational resource for the continued

evaluation of this important last-resort therapeutic strategy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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